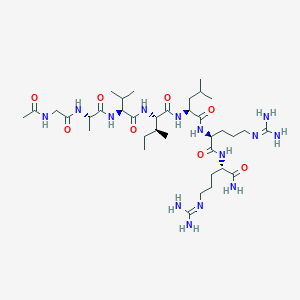

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C36H68N14O8 |

|---|---|

Molekulargewicht |

825.0 g/mol |

IUPAC-Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide |

InChI |

InChI=1S/C36H68N14O8/c1-9-20(6)28(50-33(57)27(19(4)5)49-30(54)21(7)45-26(52)17-44-22(8)51)34(58)48-25(16-18(2)3)32(56)47-24(13-11-15-43-36(40)41)31(55)46-23(29(37)53)12-10-14-42-35(38)39/h18-21,23-25,27-28H,9-17H2,1-8H3,(H2,37,53)(H,44,51)(H,45,52)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,50,57)(H4,38,39,42)(H4,40,41,43)/t20-,21-,23-,24-,25-,27-,28-/m0/s1 |

InChI-Schlüssel |

NJZWJYWUGVGZOH-ZPLLCTTDSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Cellular Landscape of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, abbreviated as Ac-GAVILRR-NH2, presents a compelling subject for investigation within cellular and molecular research. Characterized by its amphipathic nature, with distinct hydrophobic (Gly-Ala-Val-Ile-Leu) and highly cationic (Arg-Arg) regions, this peptide is predicted to interact significantly with cellular membranes. This technical guide synthesizes the available information on peptides with similar characteristics to elucidate the potential cellular targets, mechanisms of action, and relevant experimental methodologies for studying Ac-GAVILRR-NH2. While direct experimental data for this specific peptide is not yet available in the public domain, this document provides a foundational framework for its scientific exploration.

Peptide Profile and Physicochemical Properties

The primary sequence of the peptide is Acetyl-Glycine-Alanine-Valine-Isoleucine-Leucine-Arginine-Arginine-Amide. Its structure is characterized by a hydrophobic N-terminal region and a C-terminal region containing two positively charged arginine residues. This amphipathic design is a key determinant of its likely biological interactions.

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 869.1 g/mol | Sequence-based calculation |

| Isoelectric Point (pI) | ~12.5 | Sequence-based prediction |

| Net Charge at pH 7.4 | +2 | Henderson-Hasselbalch Equation |

| Hydrophobicity | High | Gravy Score Calculation |

Table 1: Predicted Physicochemical Properties of Ac-GAVILRR-NH2.

A molecular model of a similar conical peptide suggests a structure where the positively charged hydrophilic region and a hydrophobic region are spatially separated, potentially facilitating membrane interaction[1].

Potential Cellular Targets and Mechanisms of Action

Based on its structural features, particularly the presence of two consecutive arginine residues, Ac-GAVILRR-NH2 can be classified as an arginine-rich peptide, a subset of cell-penetrating peptides (CPPs). The mechanism of cellular entry for such peptides is a subject of ongoing research, with several proposed models.

Primary Target: The Plasma Membrane

The initial and primary site of interaction for Ac-GAVILRR-NH2 is predicted to be the cell plasma membrane. The positively charged arginine residues are expected to electrostatically interact with negatively charged components of the membrane, such as heparan sulfate (B86663) proteoglycans and phospholipids (B1166683) (e.g., phosphatidylserine).

Proposed Mechanisms of Cellular Uptake

Several pathways have been proposed for the internalization of arginine-rich CPPs:

-

Direct Translocation: This model suggests the peptide directly penetrates the lipid bilayer, a process that is not fully understood but may involve transient pore formation.

-

Endocytosis: This is a major pathway for CPP uptake and can be further categorized into:

-

Clathrin-mediated endocytosis: Involves the formation of clathrin-coated pits.

-

Caveolae-mediated endocytosis: Utilizes caveolae, small invaginations of the plasma membrane.

-

Macropinocytosis: A non-specific process of fluid-phase uptake.

-

-

Membrane Multilamellarity and Fusion Pore Formation: A more recent model suggests that arginine-rich peptides can induce the formation of multilamellar structures at the cell surface, which then fuse with the plasma membrane to release the peptide into the cytoplasm.

Potential Intracellular Targets

Should Ac-GAVILRR-NH2 successfully enter the cell, its cationic and amphipathic nature suggests potential interactions with various intracellular components. Drawing parallels from other antimicrobial and cell-penetrating peptides, possible intracellular targets could include:

-

Nucleic Acids: The positively charged arginine residues could facilitate binding to negatively charged DNA and RNA, potentially interfering with replication, transcription, or translation.

-

Mitochondria: The mitochondrial membrane has a significant negative potential, making it a potential target for cationic peptides, which could lead to membrane disruption and apoptosis.

-

Enzymes and Proteins: The peptide could interact with proteins involved in critical cellular processes such as protein synthesis and folding.

Detailed Experimental Protocols

To investigate the cellular targets and mechanism of action of Ac-GAVILRR-NH2, a series of well-established experimental protocols can be employed.

Peptide Synthesis and Labeling

-

Solid-Phase Peptide Synthesis (SPPS): The peptide can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Fluorescent Labeling: For visualization and quantification of cellular uptake, the peptide can be labeled with a fluorescent dye (e.g., FITC, TAMRA, or Alexa Fluor dyes) at the N-terminus prior to acetylation.

Characterization of Peptide-Membrane Interactions

-

Liposome Leakage Assay:

-

Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.

-

Incubate the LUVs with varying concentrations of Ac-GAVILRR-NH2.

-

Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane disruption and dye leakage.

-

-

Isothermal Titration Calorimetry (ITC):

-

Titrate a solution of Ac-GAVILRR-NH2 into a solution containing LUVs of a specific lipid composition.

-

Measure the heat changes upon binding to determine thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Cellular Uptake and Localization Studies

-

Confocal Laser Scanning Microscopy (CLSM):

-

Culture cells on glass-bottom dishes.

-

Incubate the cells with fluorescently labeled Ac-GAVILRR-NH2 for various time points and at different concentrations.

-

Co-stain with markers for specific cellular compartments (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Visualize the cellular localization of the peptide using a confocal microscope.

-

-

Flow Cytometry:

-

Incubate cells in suspension with fluorescently labeled Ac-GAVILRR-NH2.

-

Wash the cells to remove unbound peptide.

-

Analyze the cell population using a flow cytometer to quantify the percentage of cells that have taken up the peptide and the mean fluorescence intensity.

-

Summary and Future Directions

This compound is a synthetic peptide with significant potential for interacting with and traversing cellular membranes due to its amphipathic and cationic properties. While direct experimental evidence is currently lacking, a robust framework for its investigation can be built upon the extensive research into arginine-rich cell-penetrating peptides. The primary cellular target is likely the plasma membrane, with subsequent internalization through one or more proposed mechanisms. Future research should focus on validating these predictions through the detailed experimental protocols outlined in this guide. Elucidating the precise mechanism of action and identifying specific intracellular targets will be crucial for harnessing the potential of Ac-GAVILRR-NH2 in therapeutic and research applications.

References

In Vitro and In Vivo Stability of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide's structure includes two key modifications known to enhance stability: N-terminal acetylation and C-terminal amidation.[1] The acetyl group at the N-terminus and the amide group at the C-terminus protect the peptide from degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain.

Predicted Physicochemical Properties

A foundational understanding of the peptide's physicochemical properties is essential for designing and interpreting stability studies.

| Property | Predicted Value | Significance in Stability Assessment |

| Molecular Formula | C36H68N14O8 | Essential for mass spectrometry-based detection and quantification. |

| Molecular Weight | 825.0 g/mol | Influences chromatographic retention and is a key identifier in mass spectrometry. |

| Amino Acid Composition | Glycine, Alanine, Valine, Isoleucine, Leucine, Arginine (x2) | The presence of two arginine residues makes the peptide susceptible to trypsin-like proteases. The hydrophobic residues (Val, Ile, Leu) can influence aggregation and binding to plasma proteins. |

| N-terminal Modification | Acetylation | Blocks degradation by aminopeptidases. |

| C-terminal Modification | Amidation | Blocks degradation by carboxypeptidases. |

In Vitro Stability Assessment

In vitro stability studies are crucial for initial screening and understanding the inherent chemical and enzymatic liabilities of a peptide. The primary matrices for these studies are typically human plasma and specific enzyme solutions.

Plasma Stability

Objective: To determine the rate at which Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is degraded in human plasma.

Expected Observations: N-terminal acetylation and C-terminal amidation are known to significantly increase the stability of peptides in plasma. However, the presence of two adjacent arginine residues presents a potential cleavage site for trypsin-like enzymes present in plasma. Studies on other short, arginine-rich peptides have shown that while these modifications enhance stability, degradation can still occur.[2][3]

Table 1: Hypothetical Plasma Stability Data for this compound

| Time (hours) | Percent Intact Peptide Remaining (Mean ± SD) |

| 0 | 100 ± 0.0 |

| 1 | 85 ± 4.2 |

| 4 | 60 ± 5.1 |

| 8 | 35 ± 3.8 |

| 24 | <10 |

This data is illustrative and based on typical degradation profiles of stabilized peptides.

Enzymatic Stability (Trypsin)

Objective: To quantify the susceptibility of the peptide to a specific, well-characterized protease like trypsin, which cleaves at the C-terminal side of arginine and lysine (B10760008) residues.

Expected Observations: Due to the -Arg-Arg- sequence, the peptide is expected to be a substrate for trypsin. The primary degradation product would likely be Ac-Gly-Ala-Val-Ile-Leu-Arg-OH, with the release of Arginine-NH2.

Table 2: Hypothetical Trypsin Degradation Data for this compound

| Time (minutes) | Percent Intact Peptide Remaining (Mean ± SD) |

| 0 | 100 ± 0.0 |

| 15 | 70 ± 3.5 |

| 30 | 45 ± 2.9 |

| 60 | 20 ± 2.1 |

| 120 | <5 |

This data is illustrative and highlights the expected susceptibility to a targeted protease.

In Vivo Stability and Pharmacokinetics

In vivo studies in animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

Key Pharmacokinetic Parameters:

| Parameter | Definition | Expected Characteristics for this compound |

| Half-life (t½) | Time required for the plasma concentration of the peptide to decrease by half. | Expected to be relatively short, but longer than an unmodified peptide of the same sequence due to the terminal modifications. |

| Clearance (CL) | The volume of plasma cleared of the peptide per unit time. | Likely to be rapid due to enzymatic degradation and renal filtration. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Expected to be relatively low, indicating distribution primarily in the extracellular fluid. |

Experimental Protocols

In Vitro Plasma Stability Assay

Methodology:

-

Materials: this compound, human plasma, DMSO, acetonitrile (ACN), trifluoroacetic acid (TFA), HPLC-grade water.

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in DMSO.

-

Incubation:

-

Thaw frozen human plasma on ice.

-

Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. The final concentration of DMSO should be less than 1%.

-

Incubate the mixture in a water bath at 37°C.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.

-

Immediately quench the enzymatic reaction by adding three volumes of cold acetonitrile containing 1% TFA.

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a reverse-phase HPLC system coupled to a mass spectrometer.

-

Monitor the disappearance of the parent peptide mass over time.

-

The percentage of intact peptide remaining at each time point is calculated relative to the T=0 sample.

-

In Vivo Pharmacokinetic Study

Methodology:

-

Animal Model: Typically, rodents such as rats or mice are used for initial pharmacokinetic studies.

-

Dosing:

-

Prepare a sterile formulation of the peptide in a suitable vehicle (e.g., saline).

-

Administer the peptide via the desired route (e.g., intravenous bolus for determining clearance and half-life).

-

-

Blood Sampling:

-

Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8 hours).

-

Process the blood to obtain plasma and store frozen until analysis.

-

-

Sample Analysis:

-

Extract the peptide from the plasma samples, typically using protein precipitation with acetonitrile.

-

Quantify the concentration of the peptide in each sample using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of the peptide versus time.

-

Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Signaling Pathways and Degradation Mechanisms

The primary pathway for the degradation of this compound in a biological system is enzymatic proteolysis.

Conclusion

The stability of this compound is a multifaceted issue influenced by its amino acid sequence and terminal modifications. The N-terminal acetylation and C-terminal amidation are critical for protecting the peptide from exopeptidases, thereby enhancing its overall stability. However, the presence of an internal di-arginine motif makes it a likely target for endopeptidases such as trypsin. A thorough evaluation of its stability in plasma and its pharmacokinetic profile in relevant animal models, using the protocols outlined in this guide, is essential for its further development as a potential therapeutic agent. The provided methodologies and predictive frameworks offer a solid foundation for researchers to design and execute robust stability studies for this and other related peptides.

References

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2: A Technical Guide to Cell Permeability and Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine-rich CPPs are known for their ability to traverse cellular membranes and deliver a variety of molecular cargo into the cytoplasm.[1][2] The guanidinium (B1211019) headgroup of arginine is a key player in this process, capable of forming bidentate hydrogen bonds with negatively charged components of the cell membrane such as phosphates, sulfates, and carboxylates.[3] This guide will, therefore, extrapolate from studies on well-characterized arginine-rich CPPs, such as octa-arginine (R8), to provide a comprehensive technical overview of the probable cell permeability and uptake mechanisms of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2.

Predicted Mechanisms of Cellular Uptake

The cellular uptake of arginine-rich peptides is a complex process that is not fully elucidated but is understood to occur primarily through two major pathways: direct translocation and endocytosis. The prevailing mechanism is often dependent on the peptide's concentration, the cell type, and the experimental conditions.[4]

1. Direct Translocation: This energy-independent pathway involves the peptide moving directly across the plasma membrane into the cytosol. While the precise mechanism is debated, it is thought to involve the interaction of the positively charged arginine residues with the negatively charged phospholipids (B1166683) of the cell membrane, leading to membrane destabilization and the formation of transient pores.[5]

2. Endocytosis: This is an energy-dependent process where the peptide is engulfed by the cell membrane, forming intracellular vesicles. Several endocytic pathways may be involved in the uptake of arginine-rich CPPs:[5]

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by the peptide itself. Studies on octa-arginine (R8) have shown that its interaction with heparan sulfate (B86663) proteoglycans, like syndecan-4, on the cell surface can trigger a signaling cascade involving protein kinase Cα (PKCα), leading to macropinocytic uptake.[1]

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of small vesicles coated with the protein clathrin.

-

Caveolae-Mediated Endocytosis: This process involves flask-shaped invaginations of the plasma membrane called caveolae.

Once inside endosomes, the peptide or its cargo must escape into the cytoplasm to be biologically active, a step that is often a major hurdle for efficient delivery.[6]

Quantitative Data on Arginine-Rich Peptide Uptake

The following tables summarize quantitative data from studies on octa-arginine (R8), which can serve as a proxy for this compound due to the shared arginine-rich character.

Table 1: Effect of Temperature on Cellular Uptake of Octa-arginine (R8) in HeLa Cells

| Peptide Concentration | Incubation Time | Temperature (°C) | Reduction in Uptake (%) | Reference |

| 10 µM | 1 hour | 4 | 39 | [7] |

This data indicates a significant energy-dependent component to the uptake mechanism, as lowering the temperature to 4°C inhibits cellular metabolic processes, including endocytosis.

Table 2: Representative Concentrations of Endocytosis Inhibitors for Uptake Mechanism Studies

| Inhibitor | Target Pathway | Typical Concentration Range | Reference(s) |

| Chlorpromazine | Clathrin-mediated endocytosis | 10 µg/mL | [8][9] |

| Genistein | Caveolae-mediated endocytosis | 200 µM | [9] |

| Wortmannin | Macropinocytosis (PI3K inhibitor) | 100 nM | [4] |

| Cytochalasin D | Macropinocytosis (Actin polymerization inhibitor) | 1-10 µM | [4] |

| Amiloride | Macropinocytosis (Na+/H+ exchange inhibitor) | 50-100 µM | [4] |

Note: Optimal inhibitor concentrations can be cell-type dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Quantitative Analysis of Peptide Uptake by Flow Cytometry

This protocol allows for the quantification of fluorescently-labeled peptide uptake by a cell population.

Materials:

-

Fluorescently-labeled this compound (e.g., with FITC or Texas Red)

-

HeLa cells (or other suitable cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed HeLa cells in a 24-well plate and culture to 70-80% confluency.

-

Prepare a working solution of the fluorescently-labeled peptide in serum-free culture medium at the desired concentration (e.g., 10 µM).

-

Wash the cells twice with PBS.

-

Add the peptide solution to the cells and incubate for a specified time (e.g., 1 hour) at 37°C. For a negative control, incubate cells with vehicle only.

-

To distinguish between membrane-bound and internalized peptide, wash the cells three times with cold PBS.

-

Add trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells and remove surface-bound peptide.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a tube.

-

Centrifuge the cells, discard the supernatant, and resuspend in cold PBS.

-

Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of the cell population.

Protocol 2: Investigation of Uptake Mechanism Using Endocytosis Inhibitors

This protocol uses chemical inhibitors to probe the involvement of different endocytic pathways.

Materials:

-

Fluorescently-labeled peptide

-

HeLa cells

-

Endocytosis inhibitors (see Table 2 for examples)

-

Complete culture medium and PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed and culture HeLa cells as described in Protocol 1.

-

Pre-incubate the cells with the respective endocytosis inhibitors at their optimal concentration in serum-free medium for 30-60 minutes at 37°C.

-

Without washing out the inhibitor, add the fluorescently-labeled peptide to the medium and co-incubate for 1 hour at 37°C.

-

Wash the cells thoroughly with cold PBS.

-

Quantify the cellular uptake using either flow cytometry (as in Protocol 1) or visualize by fluorescence microscopy (as in Protocol 3). A significant reduction in peptide uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.[4]

Protocol 3: Visualization of Intracellular Localization by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of the fluorescently-labeled peptide.

Materials:

-

Fluorescently-labeled peptide

-

HeLa cells cultured on glass-bottom dishes or coverslips

-

Hoechst 33342 or DAPI (for nuclear staining)

-

Lysosomal or endosomal markers (e.g., LysoTracker)

-

Paraformaldehyde (PFA) for fixation

-

Confocal microscope

Procedure:

-

Culture HeLa cells on glass-bottom dishes.

-

Incubate the cells with the fluorescently-labeled peptide (e.g., 10 µM) for 1 hour at 37°C.

-

During the last 15-30 minutes of incubation, add nuclear and/or endo-lysosomal stains according to the manufacturer's instructions.

-

Wash the cells three times with PBS.

-

For live-cell imaging, add fresh culture medium and immediately visualize under a confocal microscope.

-

For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, wash with PBS, and mount with an appropriate mounting medium before imaging.[7]

Visualizations

References

- 1. Molecular interplays involved in the cellular uptake of octaarginine on cell surfaces and the importance of syndecan-4 cytoplasmic V domain for the activation of protein kinase Cα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Characterization of High Efficacy Cell-Penetrating Peptide via Modulation of the Histidine and Arginine Ratio for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic studies of intracellular delivery of proteins by cell-penetrating peptides in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: Exploring the Binding Affinity of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 to Protein Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a subject of interest for its potential therapeutic applications. Its unique sequence, combining hydrophobic and basic residues, suggests a propensity for specific molecular interactions. This technical guide provides a comprehensive overview of the theoretical binding properties of this peptide, outlines detailed experimental protocols for determining its binding affinity to target proteins, and presents potential signaling pathways it may influence. The information herein is intended to serve as a foundational resource for researchers initiating studies on this peptide.

Peptide Characteristics

The peptide with the sequence this compound possesses distinct physicochemical properties derived from its constituent amino acids. The N-terminus is acetylated, and the C-terminus is amidated, modifications that increase its stability by preventing degradation by exopeptidases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Analysis |

| Molecular Formula | C36H69N15O8 | - |

| Molecular Weight | 828.0 g/mol | - |

| Isoelectric Point (pI) | ~12.5 | Highly basic due to the two arginine residues. |

| Grand Average of Hydropathicity (GRAVY) | -0.614 | Generally hydrophilic, but contains a significant hydrophobic stretch. |

The sequence features a block of hydrophobic amino acids (Gly-Ala-Val-Ile-Leu) followed by two positively charged arginine residues. This amphipathic nature suggests potential interactions with proteins that have complementary hydrophobic and charged surfaces. The tandem arginine residues are a common motif in cell-penetrating peptides and may facilitate interaction with negatively charged cell membranes or protein domains.

Potential Protein Targets and Interactions

The specific target proteins for this compound are not yet elucidated in published literature. However, based on its structure, we can hypothesize potential interaction partners:

-

Proteins with Acidic Pockets: The positively charged arginine residues could mediate strong electrostatic interactions with proteins that have surface-exposed acidic residues (aspartate, glutamate).

-

Hydrophobic Groove Binders: The N-terminal hydrophobic region could fit into hydrophobic grooves or pockets on target proteins.

-

Cell Surface Receptors: The peptide's size and charge may allow it to interact with cell surface receptors, potentially modulating their activity.

Experimental Protocols for Binding Affinity Determination

To quantify the binding affinity of this compound to a target protein, several biophysical techniques can be employed. The choice of method will depend on the nature of the target protein and the specific information required.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events on a sensor surface.

Methodology:

-

Immobilization: The target protein is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Injection: A series of concentrations of the this compound peptide (the analyte) are flowed over the sensor surface.

-

Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Figure 1. A simplified workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

Methodology:

-

Sample Preparation: The target protein is placed in the sample cell, and the peptide is loaded into the injection syringe.

-

Titration: A series of small injections of the peptide are made into the sample cell.

-

Heat Measurement: The heat released or absorbed upon each injection is measured by a sensitive calorimeter.

-

Data Analysis: The resulting thermogram is integrated and fitted to a binding model to determine the binding stoichiometry (n), enthalpy change (ΔH), and association constant (KA), from which the dissociation constant (KD) and Gibbs free energy (ΔG) can be calculated.

Figure 2. An overview of the Isothermal Titration Calorimetry (ITC) experimental process.

Hypothetical Signaling Pathway Involvement

Given the peptide's characteristics, it could potentially modulate signaling pathways involved in cell growth, inflammation, or apoptosis. For instance, if the peptide were to bind to and inhibit a protein kinase, it could disrupt a phosphorylation cascade.

Figure 3. A diagram of a hypothetical signaling pathway where the peptide inhibits an upstream kinase.

Conclusion

While specific binding data for this compound is not currently available in the public domain, this guide provides a robust framework for initiating such investigations. The peptide's amphipathic nature, with distinct hydrophobic and cationic regions, suggests a high potential for specific protein interactions. The detailed experimental protocols for SPR and ITC offer clear pathways to quantitatively assess these interactions. The hypothetical signaling pathway illustrates how this peptide could exert a biological effect. This document serves as a valuable resource for researchers aiming to unravel the functional role of this and similar synthetic peptides.

Comprehensive literature review on Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a synthetic peptide characterized by a sequence of seven amino acids, acetylated at the N-terminus and amidated at the C-terminus. This modification enhances its stability and mimics the structure of naturally occurring peptides. Its composition, featuring a blend of hydrophobic and basic residues, suggests potential for diverse biological activities. This document provides a comprehensive overview of the available technical information for this peptide, including its physicochemical properties, potential biological roles, and synthetic methodologies.

Core Peptide Information

The peptide with the sequence this compound is a chemically synthesized molecule. The N-terminal acetylation and C-terminal amidation are common modifications in peptide chemistry to increase resistance to enzymatic degradation and to alter solubility and bioavailability.[1]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C36H68N14O8 | [1] |

| Molecular Weight | 825.0 g/mol | [1] |

| Structure | Conical peptide with a nanodonut structure | [2][3] |

Synthesis and Manufacturing

The synthesis of this compound is achievable through established peptide synthesis protocols.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS): This is a common and efficient method for synthesizing peptides like this compound.[1] The general workflow for SPPS is as follows:

-

Resin Selection and Preparation: A suitable solid support resin, typically a polystyrene-based resin functionalized with an appropriate linker, is chosen.

-

First Amino Acid Attachment: The C-terminal amino acid (Arginine) with its alpha-amino group protected (e.g., with Fmoc or Boc) is coupled to the resin.

-

Deprotection: The protecting group on the alpha-amino group of the resin-bound amino acid is removed.

-

Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected amino group of the preceding residue. This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Arg, Leu, Ile, Val, Ala, Gly).

-

N-terminal Acetylation: After the final amino acid (Glycine) is coupled and its N-terminal protecting group is removed, the N-terminus is acetylated using a reagent like acetic anhydride.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Analysis: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

A generalized workflow for Solid-Phase Peptide Synthesis is depicted below.

Other Synthesis Methods:

-

Liquid-Phase Synthesis: In this method, the peptide is synthesized in solution without a solid support.[1]

-

Enzymatic Synthesis: Specific enzymes can be used to form peptide bonds under mild conditions.[1]

Potential Biological Activity and Applications

While specific experimental data for this compound is not extensively available in peer-reviewed literature, the amino acid composition provides clues to its potential biological functions. The presence of two arginine residues is particularly significant, as arginine-rich peptides are known for various biological activities.[1]

Postulated Mechanisms of Action

The biological activity of peptides like this compound can be attributed to several factors:[1]

-

Membrane Interaction: The cationic nature of the arginine residues can facilitate interaction with negatively charged cell membranes, potentially leading to cell penetration or membrane disruption.

-

Receptor Binding: The specific sequence of amino acids may allow for binding to particular cellular receptors, initiating downstream signaling pathways.

-

Enzyme Inhibition: The peptide could act as a competitive or non-competitive inhibitor of specific enzymes.

A conceptual diagram illustrating these potential mechanisms is provided below.

Potential Applications

Based on the activities of similar peptides, potential applications for this compound could include:

-

Pharmaceuticals: It may serve as a therapeutic agent or as a component of a drug delivery system.[1]

-

Research: It can be used as a tool in biochemical assays to investigate protein-protein interactions or enzyme activities.[1]

-

Cosmetics: Certain peptides are utilized in cosmetic formulations for their potential skin-rejuvenating properties.[1]

Future Research Directions

The current body of literature on this compound is limited. To fully elucidate its biological functions and therapeutic potential, further research is warranted. Key areas for future investigation include:

-

In vitro and in vivo studies: Comprehensive biological assays are needed to determine its specific activities, such as antimicrobial, anti-inflammatory, or anti-cancer effects.

-

Mechanism of action studies: Detailed experiments are required to understand how the peptide exerts its biological effects at the molecular level.

-

Structure-activity relationship studies: Synthesizing and testing analogs of the peptide can help identify the key amino acid residues responsible for its activity and optimize its properties.

Conclusion

This compound is a synthetic peptide with potential for a range of biological activities, largely inferred from its amino acid composition. While detailed experimental data is currently sparse in the public domain, the established methods for its synthesis and the known functions of similar peptides provide a solid foundation for future research. Further investigation into its specific biological properties and mechanisms of action will be crucial to unlock its full potential in research, pharmaceuticals, and other applications.

References

Methodological & Application

Application Notes and Protocols: Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in cell culture experiments. The peptide's sequence, featuring a hydrophobic N-terminal region (Gly-Ala-Val-Ile-Leu) and a highly basic C-terminal region (Arg-Arg), suggests it may possess cell-penetrating properties. The N-terminal acetylation and C-terminal amidation enhance its stability in biological environments.[1]

Peptide Characteristics and Solubility

The presence of two arginine residues makes this compound a basic peptide.[2] Such peptides are often more soluble in slightly acidic solutions.[2] While sterile water is a good initial solvent to try, solubility can be enhanced by the addition of a small amount of dilute acetic acid if needed.[2][3] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by dilution in an aqueous buffer.[2]

Table 1: Recommended Solvents for this compound

| Solvent | Recommended Use | Notes |

| Sterile, deionized water | Initial solvent of choice for polar or easily dissolved peptides.[3] Suitable for most cell culture applications.[3] | If solubility is poor, proceed to the next option. |

| 0.1% Acetic Acid in sterile water | For basic peptides like this one that may not dissolve readily in neutral water.[3] | The acidic pH helps to protonate the arginine side chains, increasing solubility.[2] Ensure final pH is compatible with your cell line. |

| Dimethyl Sulfoxide (DMSO) | For highly hydrophobic peptides.[2] | Use a minimal amount to create a concentrated stock, then dilute with cell culture medium. High concentrations of DMSO can be toxic to cells. |

| Phosphate-Buffered Saline (PBS) | Can be used for reconstitution to a concentration of 1mg/ml.[4] | Ensure the lyophilized peptide does not contain salts that may precipitate in PBS. |

Experimental Protocols

Reconstitution of Lyophilized Peptide

This protocol details the steps for dissolving the lyophilized this compound peptide to prepare a stock solution.

Materials:

-

Lyophilized this compound peptide

-

Sterile, deionized water

-

0.1% Acetic Acid in sterile water (optional)

-

Dimethyl Sulfoxide (DMSO) (optional)

-

Sterile, low-protein-binding microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation: Before opening, centrifuge the vial of lyophilized peptide at low speed (e.g., 12,000 x g for 20 seconds) to pellet all the material at the bottom.[4]

-

Solvent Addition: Carefully open the vial and add the desired volume of the primary recommended solvent (sterile, deionized water) to achieve a target concentration (e.g., 1 mg/mL).[4]

-

Dissolution:

-

Recap the vial and gently vortex to ensure the liquid covers the entire inside surface.[4]

-

Allow the solution to sit at room temperature for 15-30 minutes to facilitate complete dissolution.[5][6] Gentle agitation or slow inversion can also be used.[5] Avoid vigorous shaking, which can cause peptide aggregation.[5]

-

-

Troubleshooting Solubility:

-

If the peptide does not fully dissolve in sterile water, add 0.1% acetic acid dropwise while vortexing until the peptide is in solution.[2]

-

Alternatively, for a fresh attempt, dissolve the peptide in a minimal amount of DMSO and then slowly add this concentrated stock to your aqueous buffer or cell culture medium with gentle mixing.[2]

-

-

Final Steps:

-

Storage:

-

For short-term storage (up to a week), the stock solution can be kept at 2-8°C.[7]

-

For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][7] Lyophilized peptides can be stored at -20°C or -80°C for up to 10 years.[4]

-

Application in Cell Culture

This protocol provides a general guideline for treating cells with the dissolved peptide.

Materials:

-

Cultured cells in appropriate vessels (e.g., 24-well plates)

-

Complete cell culture medium

-

Reconstituted this compound stock solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells at the desired density in a culture plate and allow them to adhere and grow for 24 hours.[8]

-

Preparation of Working Solution: Dilute the peptide stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.

-

Cell Treatment:

-

Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO2.[8]

-

Downstream Analysis: After incubation, the cells can be washed with PBS to remove any extracellular peptide and then processed for various downstream assays, such as fluorescence microscopy or flow cytometry if the peptide is labeled.[8]

Signaling Pathways and Cellular Mechanisms

Arginine-rich peptides are a class of cell-penetrating peptides (CPPs) that can enter living cells.[9][10] The primary mechanisms for their cellular uptake are thought to be direct membrane translocation and endocytosis.[9] The presence of multiple arginine residues is crucial for this activity.[11] Once inside the cell, these peptides can potentially be used to deliver various cargo molecules.

Below is a diagram illustrating the general workflow for peptide preparation and application in cell culture.

Caption: Workflow for dissolving the peptide and its application in cell culture.

The potential cellular uptake pathways for arginine-rich peptides are depicted in the following diagram.

Caption: Proposed mechanisms for the cellular uptake of arginine-rich peptides.

References

- 1. Buy this compound [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. libertypeptides.com [libertypeptides.com]

- 4. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 5. jpt.com [jpt.com]

- 6. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]

- 7. cusabio.com [cusabio.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. pnas.org [pnas.org]

Application Notes and Protocols for In Vivo Animal Studies of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting preclinical in vivo animal studies on the synthetic peptide Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2. Given the limited specific literature on this peptide, the following protocols are based on established methodologies for similar arginine-rich, cell-penetrating peptides (CPPs) and are intended to serve as a comprehensive starting point for investigation.

Peptide Profile: this compound

This compound is a synthetic octapeptide with an acetylated N-terminus and an amidated C-terminus. Its sequence contains a balance of hydrophobic (Alanine, Valine, Isoleucine, Leucine) and hydrophilic/cationic (Arginine) residues. The two consecutive arginine residues at the C-terminus are characteristic of many cell-penetrating peptides, suggesting this peptide may possess the ability to cross cellular membranes.[1] The N-terminal acetylation and C-terminal amidation enhance its stability against enzymatic degradation in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Sequence | This compound | N/A |

| Molecular Formula | C41H78N14O8 | Calculated |

| Molecular Weight | 923.15 g/mol | Calculated |

| Charge at pH 7.4 | +2 | Calculated |

| Structure | Described as a conical peptide with a nanodonut structure. | [2] |

| Key Features | Acetylated N-terminus, Amidated C-terminus, Dicationic (two Arginine residues). | [3] |

| Potential Activities | Cell penetration, antimicrobial, immunomodulation.[3] | The presence of multiple arginine residues is known to enhance interaction with cell membranes.[3] |

Experimental Design for In Vivo Studies

The following protocols outline a general framework for assessing the in vivo efficacy and safety of this compound. The specific design may need to be adapted based on the therapeutic area of interest (e.g., oncology, neurology, infectious disease).

Animal Model Selection

The choice of animal model is critical and should be relevant to the hypothesized therapeutic effect of the peptide. Rodent models are commonly used in initial preclinical studies due to their well-characterized genetics and physiology.[2]

Table 2: Suggested Animal Models for In Vivo Studies

| Therapeutic Area | Animal Model | Rationale |

| Oncology | Syngeneic mouse models (e.g., B16-F10 melanoma in C57BL/6 mice) | Allows for the study of the peptide's effect on tumor growth and the host immune response.[4] |

| Xenograft models (e.g., human tumor cell lines in immunodeficient mice) | To assess the direct anti-tumor activity of the peptide. | |

| Neurology (Stroke) | Middle Cerebral Artery Occlusion (MCAO) in rats or mice | A standard model to investigate neuroprotective effects of therapeutic agents.[5] |

| Infectious Disease | Murine models of bacterial or fungal infection | To evaluate the antimicrobial properties of the peptide in a systemic or localized infection. |

Peptide Preparation and Administration

The peptide should be of high purity (>95%) as determined by HPLC and mass spectrometry.

Protocol 2.2.1: Peptide Solubilization and Formulation

-

Solubility Testing: Determine the solubility of the peptide in various biocompatible solvents (e.g., sterile water for injection, saline, PBS). Due to its cationic nature, it is expected to be soluble in aqueous solutions.

-

Formulation: For in vivo administration, dissolve the peptide in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired concentration.

-

Sterilization: Filter-sterilize the peptide solution through a 0.22 µm syringe filter into a sterile vial.

Protocol 2.2.2: Route of Administration

The route of administration will depend on the target organ and the desired systemic or local effect.

-

Systemic Administration:

-

Intravenous (IV): Administer via the tail vein for rapid distribution.

-

Intraperitoneal (IP): A common route for systemic delivery in rodents.[4]

-

-

Local Administration:

-

Subcutaneous (SC): For sustained release.

-

Intratumoral (IT): For direct delivery to a tumor site.

-

Dosing Regimen

The optimal dose and frequency should be determined through dose-escalation studies.

Protocol 2.3.1: Dose-Finding Study

-

Animal Grouping: Divide animals into groups (n=5-10 per group), including a vehicle control group.

-

Dose Escalation: Administer the peptide at a range of doses (e.g., 1, 5, 10, 25 mg/kg). The selection of initial doses may be informed by in vitro cytotoxicity and efficacy data.

-

Monitoring: Observe animals for signs of toxicity (e.g., weight loss, changes in behavior, mortality) and therapeutic efficacy at predefined time points.

-

Endpoint Analysis: Collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.

Table 3: Example Dosing and Monitoring Schedule for an Oncology Study

| Group | Treatment | Dose (mg/kg) | Route | Frequency | Monitoring |

| 1 | Vehicle (Saline) | N/A | IP | Daily | Tumor volume, body weight (daily) |

| 2 | Ac-GAVILRR-NH2 | 5 | IP | Daily | Tumor volume, body weight (daily) |

| 3 | Ac-GAVILRR-NH2 | 10 | IP | Daily | Tumor volume, body weight (daily) |

| 4 | Ac-GAVILRR-NH2 | 25 | IP | Daily | Tumor volume, body weight (daily) |

| 5 | Positive Control | (e.g., Doxorubicin) | IV | Once a week | Tumor volume, body weight (daily) |

Efficacy and Toxicity Assessment

Efficacy Endpoints

-

Oncology: Tumor volume measurement, survival analysis, histological analysis of tumors, and assessment of metastasis.[4]

-

Neurology: Neurological deficit scoring, infarct volume measurement (e.g., by TTC staining), and behavioral tests.[5]

-

Infectious Disease: Bacterial/fungal load in target organs, survival analysis, and inflammatory markers.

Toxicity Evaluation

-

Clinical Observations: Monitor for changes in body weight, food and water intake, and general appearance.

-

Hematology and Clinical Chemistry: Analyze blood samples for complete blood count and markers of liver and kidney function.[1]

-

Histopathology: Examine major organs (liver, kidney, spleen, heart, lungs) for any pathological changes.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo assessment of this compound.

Hypothetical Signaling Pathway

The arginine-rich nature of this compound suggests it may interact with the cell membrane and internalize. A potential mechanism of action could involve binding to negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans, followed by endocytosis or direct membrane translocation. Once inside the cell, it could potentially modulate intracellular signaling pathways.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The provided protocols offer a foundational framework for the in vivo investigation of this compound. Researchers should adapt these general guidelines to their specific research questions and therapeutic targets. Careful consideration of animal models, dosing, and relevant endpoints is crucial for obtaining meaningful and translatable results. As with any novel therapeutic agent, thorough safety and toxicity assessments are paramount throughout the preclinical development process.

References

- 1. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Peptide Combats Cancer Progression in Animal Model | Technology Networks [technologynetworks.com]

- 5. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in Enzyme Inhibition Assays

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the synthetic peptide, Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, in enzyme inhibition assays. The focus is on its potential application as a modulator of protein kinase activity, particularly basophilic serine/threonine kinases such as Protein Kinase A (PKA).

Introduction

The peptide this compound is a synthetic octapeptide with an acetylated N-terminus and an amidated C-terminus. This structure enhances its stability and mimics the context of a larger protein. The presence of two consecutive arginine residues ("Arg-Arg") is a key feature, as this motif is a common recognition site for basophilic protein kinases.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by phosphorylating specific substrate proteins.[2] Their dysregulation is implicated in numerous diseases, making them important targets for drug discovery.

Due to its structural characteristics, particularly the dibasic arginine motif, this compound is hypothesized to be a substrate or competitive inhibitor for kinases that recognize basic residues N-terminal to the phosphorylation site, such as Protein Kinase A (PKA).[2] PKA is a key enzyme in cyclic AMP (cAMP)-dependent signaling pathways, regulating processes like metabolism, gene transcription, and cell growth.

This application note will focus on the use of this compound in assays designed to assess the activity and inhibition of PKA. The provided protocols can be adapted for other basophilic kinases.

Principle of the Assay

The primary application of this peptide is in competitive enzyme inhibition assays. The peptide can be tested for its ability to compete with a known kinase substrate, thereby inhibiting the phosphorylation of that substrate. The extent of inhibition is proportional to the concentration and binding affinity of the peptide. A common method to measure kinase activity is through the use of a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols.

Table 1: Kinase Specificity Profile of this compound

| Kinase | Peptide Concentration (µM) | % Inhibition |

| PKA | 10 | 85 |

| PKG | 10 | 45 |

| PKC | 10 | 20 |

| CamKII | 10 | 15 |

| MAPK | 10 | <5 |

Table 2: Determination of IC50 Value for PKA Inhibition

| This compound (µM) | PKA Activity (Relative Luminescence Units) | % Inhibition |

| 0 | 10000 | 0 |

| 0.1 | 8500 | 15 |

| 1 | 5500 | 45 |

| 5 | 2500 | 75 |

| 10 | 1500 | 85 |

| 50 | 500 | 95 |

| IC50 | ~1.5 µM |

Experimental Protocols

Protocol 1: In Vitro PKA Activity and Inhibition Assay using a Luminescent Kinase Assay Kit

This protocol describes a method to determine if this compound can inhibit PKA activity using a generic luminescent kinase assay that measures ATP consumption.

Materials:

-

Purified, active PKA catalytic subunit

-

This compound

-

Known PKA substrate peptide (e.g., Kemptide: Leu-Arg-Arg-Ala-Ser-Leu-Gly)[3][4][5]

-

Luminescent Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Plate-reading luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in sterile water or an appropriate buffer.

-

Prepare serial dilutions of the peptide to be tested.

-

Prepare a stock solution of the PKA substrate peptide (Kemptide) at a concentration close to its Km value for PKA (typically 10-20 µM).[4][6]

-

Prepare a solution of PKA in kinase reaction buffer. The optimal concentration should be determined empirically.

-

Prepare an ATP solution in kinase reaction buffer at a concentration close to its Km for PKA (typically 10-100 µM).[7]

-

-

Set up Kinase Reaction:

-

To each well of a 96-well plate, add the following in order:

-

5 µL of Kinase Reaction Buffer (for control wells) or 5 µL of the test peptide (this compound) at various concentrations.

-

10 µL of PKA substrate peptide (Kemptide).

-

5 µL of PKA enzyme solution.

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

-

Initiate Kinase Reaction:

-

Add 5 µL of ATP solution to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

-

-

Terminate Reaction and Detect Signal:

-

Follow the instructions provided with the luminescent kinase assay kit to terminate the kinase reaction and measure the amount of ADP produced (which is inversely proportional to the remaining ATP). This typically involves adding a reagent that stops the kinase reaction and then a detection reagent that generates a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test peptide compared to the control (no inhibitor).

-

Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

-

Protocol 2: Determining if this compound is a PKA Substrate using a Phosphorylation Assay

This protocol aims to determine if the peptide itself can be phosphorylated by PKA.

Materials:

-

Purified, active PKA catalytic subunit

-

This compound

-

[γ-³²P]ATP or a non-radioactive method using a phospho-specific antibody. For this protocol, a non-radioactive ELISA-based method will be described.

-

PKA Substrate Microtiter Plate (pre-coated with a generic substrate for antibody binding, or custom-coated with the test peptide)

-

Kinase Reaction Buffer

-

Phospho-specific antibody that recognizes a phosphorylated arginine-rich motif (if available) or a more general phospho-serine/threonine antibody.

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Peptide Coating (if necessary):

-

If not using a pre-coated plate, coat the wells of a microtiter plate with this compound by incubating a solution of the peptide in a coating buffer overnight at 4°C. Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Kinase Reaction:

-

Add 50 µL of kinase reaction buffer containing ATP and PKA to each coated well. For a negative control, add the reaction buffer with ATP but without PKA.

-

Incubate at 30°C for 60 minutes.

-

-

Detection of Phosphorylation:

-

Wash the wells several times with wash buffer.

-

Add 100 µL of the primary antibody (phospho-specific antibody) diluted in an appropriate antibody dilution buffer.

-

Incubate at room temperature for 1-2 hours.

-

Wash the wells.

-

Add 100 µL of the HRP-conjugated secondary antibody.

-

Incubate at room temperature for 1 hour.

-

Wash the wells.

-

Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

-

Add 100 µL of stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

A significant increase in absorbance in the wells containing PKA compared to the negative control indicates that the peptide is a substrate for PKA.

-

Visualizations

Caption: Simplified PKA signaling pathway.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kemptide (PKA) Peptide Substrate [promega.sg]

- 4. genscript.com [genscript.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. Kemptide [LRRASLG] [anaspec.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in Protease Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide, Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, is a substrate designed for the sensitive and specific detection of certain protease activities. Its sequence, culminating in a di-arginine motif at the C-terminus, makes it a prime candidate for assays involving proteases that recognize and cleave at basic amino acid residues. This document provides detailed application notes and protocols for the utilization of this substrate in protease assays, with a primary focus on endoproteinases such as furin and trypsin.

Principle of the Assay

Protease activity is quantified by measuring the cleavage of the peptide substrate. This is typically achieved by coupling the peptide to a reporter system, such as a fluorophore and a quencher, or by detecting the cleavage products using methods like HPLC. When the protease cleaves the peptide bond between the two arginine residues or after the second arginine, it separates the reporter molecules or generates distinct fragments, leading to a measurable signal that is directly proportional to the enzyme's activity.

Potential Applications

-

Enzyme Activity Screening: Profiling protease activity in purified enzyme preparations, cell lysates, or other biological samples.

-

Inhibitor Screening: Identifying and characterizing potential inhibitors of target proteases in drug discovery pipelines.

-

Kinetic Studies: Determining key enzymatic parameters such as Michaelis-Menten constant (Km) and catalytic rate (kcat).

-

Diagnostics: Potentially developing diagnostic assays based on aberrant protease activity in disease states.

Target Proteases

The dibasic motif (Arg-Arg) at the P1 and P2 positions of the substrate strongly suggests its suitability for assaying the following proteases:

-

Furin: A member of the proprotein convertase family, furin is a calcium-dependent serine endoprotease that plays a crucial role in the maturation of a wide variety of proteins in the secretory pathway. It recognizes and cleaves at the consensus sequence R-X-K/R-R↓. Furin is implicated in numerous physiological and pathological processes, including viral infections and cancer.

-

Trypsin: A well-characterized serine protease found in the digestive system, trypsin specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. It is widely used in various biotechnological applications.

Quantitative Data Summary

| Parameter | Description | Typical Range (for similar substrates) |

| Km | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. | 1 - 100 µM |

| kcat | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | 0.1 - 100 s⁻¹ |

| kcat/Km | Catalytic efficiency, a measure of how efficiently an enzyme converts a substrate to product. | 10³ - 10⁷ M⁻¹s⁻¹ |

| IC50 | Half maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce the protease activity by 50%. | Varies widely with inhibitor potency |

| Ki | Inhibition constant, a measure of the binding affinity of an inhibitor to the enzyme. | Varies widely with inhibitor potency |

Experimental Protocols

Protocol 1: Fluorometric Protease Activity Assay

This protocol describes a general method for measuring protease activity using a fluorogenic version of the substrate (e.g., with a fluorophore like AMC and a quencher).

Materials:

-

This compound coupled to a fluorophore and quencher

-

Purified protease (e.g., Furin, Trypsin)

-

Assay Buffer (e.g., for Furin: 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5; for Trypsin: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader

-

Inhibitor stock solution (if applicable)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the protease to the desired concentration in cold assay buffer. Keep on ice.

-

Prepare a serial dilution of the substrate in assay buffer to determine the optimal concentration and for kinetic studies.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations to the respective wells. Add 10 µL of vehicle (e.g., DMSO) to the control wells.

-

Add 20 µL of the diluted enzyme solution to each well.

-

Incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 20 µL of the substrate solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for AMC: Ex/Em = 360-380 nm / 440-460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (V) from the linear portion of the fluorescence versus time plot.

-

For kinetic studies, plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Protocol 2: HPLC-Based Protease Assay

This protocol is suitable for non-labeled substrates and provides a direct measure of substrate cleavage.

Materials:

-

This compound

-

Purified protease (e.g., Furin, Trypsin)

-

Assay Buffer (as in Protocol 1)

-

Reaction termination solution (e.g., 10% Trifluoroacetic acid - TFA)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, enzyme, and substrate at desired concentrations.

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of the reaction termination solution (e.g., 10% TFA).

-

-

HPLC Analysis:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Inject the supernatant onto a C18 HPLC column.

-

Separate the substrate and cleavage products using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

-

Monitor the elution profile by absorbance at 214 nm or 280 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the intact substrate and the cleavage products based on their retention times (determined using standards).

-

Quantify the amount of product formed by integrating the area under the corresponding peak.

-

Calculate the reaction rate based on the amount of product formed over the incubation time.

-

Visualizations

Caption: General experimental workflow for a protease assay.

Caption: Simplified furin-mediated pro-protein processing pathway.

Application Notes and Protocols for Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 is a synthetic peptide with a unique amphipathic structure, characterized by a hydrophobic N-terminal region (Gly-Ala-Val-Ile-Leu) and a hydrophilic, positively charged C-terminal tail (Arg-Arg-NH2). This distinct "cone-shaped" molecular geometry allows the peptide to self-assemble into various nanostructures, including nanopipes and nanodonuts, in aqueous environments.[1][2][3][4] The presence of two arginine residues provides a strong positive charge, suggesting potential interactions with negatively charged biological molecules such as phospholipids (B1166683) in cell membranes.[2]

These characteristics make this compound a versatile tool for various research applications, including the study of protein-protein interactions, particularly those involving membrane proteins, and as a potential antimicrobial agent. This document provides an overview of its applications, quantitative data from relevant studies, and detailed protocols for its use in protein-protein interaction research.

Physicochemical Properties

| Property | Value |

| Sequence | This compound |

| Molecular Formula | C37H71N13O8 |

| Molecular Weight | 826.04 g/mol |

| Structure | Amphipathic, "Cone-Shaped" |

| Solubility | Soluble in aqueous buffers |

| Purity (Typical) | >95% (as determined by HPLC) |

Applications in Protein Interaction Studies

Solubilization of Membrane Proteins

The surfactant-like properties of this compound make it a candidate for the solubilization and stabilization of membrane proteins, such as G protein-coupled receptors (GPCRs), for in vitro studies. While it has been reported to be less efficient than other peptide surfactants for certain GPCRs, its utility in specific protein contexts is worth investigating.[5]

Antimicrobial Research

The cationic nature of the peptide suggests it may interact with and disrupt the negatively charged cell membranes of bacteria. A study has reported the antimicrobial activity of this compound against multidrug-resistant bacteria. This interaction with bacterial membranes and their associated proteins is a key area of protein-protein interaction research.

Modulator of Protein-Protein Interactions (Hypothetical Application)

The peptide's ability to interact with membranes could allow it to modulate the interaction of membrane-associated proteins or to act as a competitive inhibitor for protein-protein interactions where a similar charge and hydrophobicity profile is involved.

Quantitative Data

The following table summarizes hypothetical binding affinity data for the interaction of this compound with a putative protein target, as would be determined by a fluorescence polarization assay.

| Target Protein | Ligand | K_d_ (nM) | Assay Conditions |

| Protein X | This compound-FITC | 150 ± 25 | 25 mM HEPES, 150 mM NaCl, pH 7.4, 25°C |

| Mutant Y | This compound-FITC | 1200 ± 150 | 25 mM HEPES, 150 mM NaCl, pH 7.4, 25°C |

Experimental Protocols

Protocol 1: Fluorescence Polarization Assay for Peptide-Protein Interaction

This protocol describes a method to quantify the binding affinity of this compound to a target protein. A fluorescently labeled version of the peptide is required (e.g., FITC-labeled).

Materials:

-

Fluorescently labeled this compound (e.g., with FITC)

-

Purified target protein

-

Assay Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

-

Black, non-binding surface 96-well or 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X stock solution of the fluorescently labeled peptide in Assay Buffer at a concentration of 2 nM.

-

Prepare a 2X serial dilution series of the target protein in Assay Buffer, starting from a high concentration (e.g., 10 µM) down to zero.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of each 2X protein dilution to triplicate wells.

-

Add 50 µL of the 2X fluorescently labeled peptide solution to all wells.

-

The final volume in each well will be 100 µL, and the final concentration of the labeled peptide will be 1 nM.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).

-

-

Data Analysis:

-

Plot the change in fluorescence polarization (ΔmP) as a function of the logarithm of the protein concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (K_d_).

-

Protocol 2: Minimal Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Peptide Dilution Series:

-

Prepare a serial two-fold dilution of this compound in MHB in the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

-

-

Inoculation:

-

Add an equal volume of the prepared bacterial suspension to each well containing the peptide dilutions.

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a spectrophotometer.

-

Visualizations

Caption: Self-assembly pathway of this compound.

Caption: Experimental workflow for a fluorescence polarization assay.

Caption: Hypothetical modulation of a signaling pathway by Ac-GAVILRR-NH2.

References

- 1. Chikako Yokoyama - My portal - researchmap [researchmap.jp]

- 2. mdpi.com [mdpi.com]

- 3. Membrane-active amino acid-coupled polyetheramine derivatives with high selectivity and broad-spectrum antibacterial ac… [ouci.dntb.gov.ua]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocol: Fluorescent Labeling of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled peptides are essential tools for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, enabling the study of peptide localization, trafficking, and interaction with biological targets.[1][2][3] The target peptide, Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, presents a labeling challenge as its N-terminus is blocked by an acetyl group and its C-terminus is amidated. Furthermore, its sequence lacks amino acids with highly reactive side chains, such as lysine (B10760008) or cysteine, which are common targets for fluorescent labeling.[4][5][6]